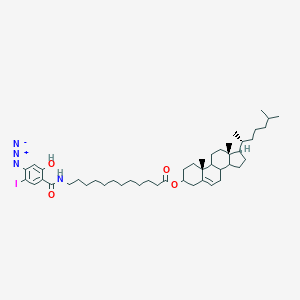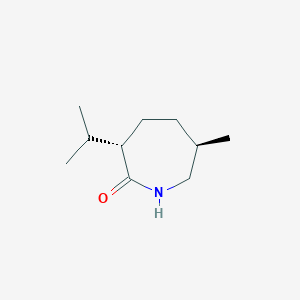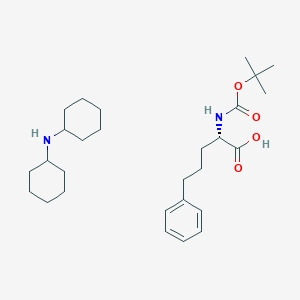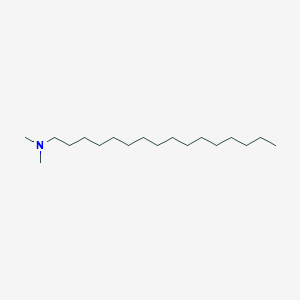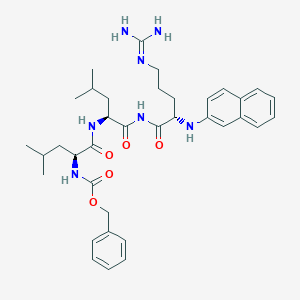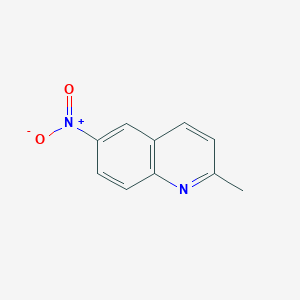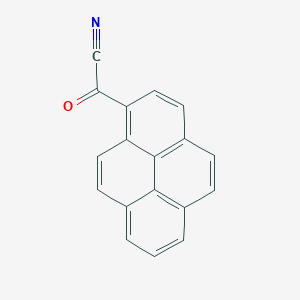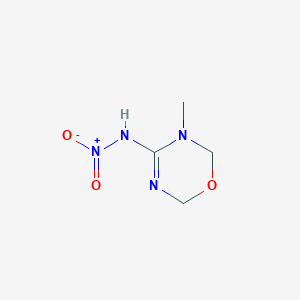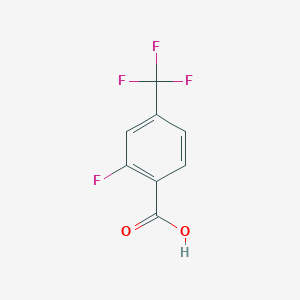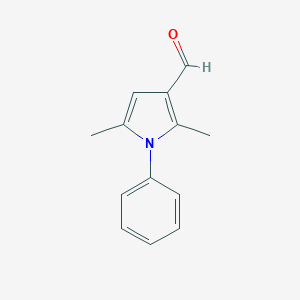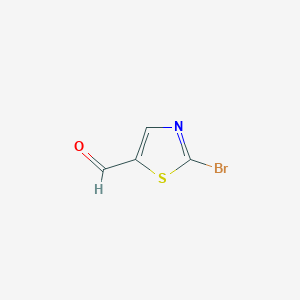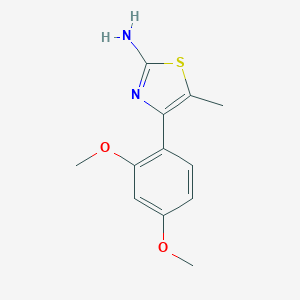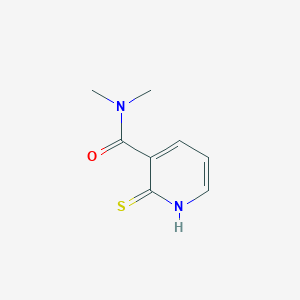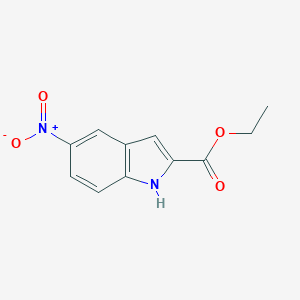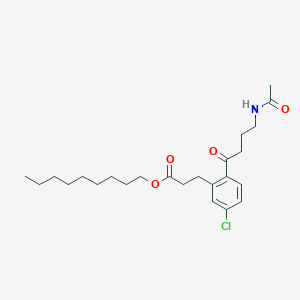
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate, commonly known as NAC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAC is a derivative of hydrocinnamic acid and has been synthesized through a series of chemical reactions. It has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of NAC is not fully understood, but it is believed to act through several pathways. NAC has been found to activate the p53 pathway, leading to apoptosis in cancer cells. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, NAC has been found to modulate the activity of several enzymes involved in oxidative stress, leading to neuroprotection.
Effets Biochimiques Et Physiologiques
NAC has several biochemical and physiological effects that make it a promising candidate for further research. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and have neuroprotective effects. Additionally, NAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes involved in oxidative stress, leading to a reduction in oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NAC is its high purity and yield, making it an ideal compound for laboratory experiments. Additionally, NAC has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of NAC is its cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of NAC is not fully understood, which may limit its use in some research applications.
Orientations Futures
Several future directions for the research on NAC can be explored. One possible direction is to investigate the potential of NAC as a therapeutic agent for cancer treatment. Another direction is to explore the neuroprotective effects of NAC in models of neurodegenerative diseases. Additionally, the anti-inflammatory effects of NAC can be further investigated in models of inflammation. Finally, the mechanism of action of NAC can be further elucidated to understand its full potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of NAC involves a multi-step process that includes the reaction of nonylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with N-acetyl-L-leucine and hydrocinnamic acid. The final product is obtained through purification and crystallization. The synthesis of NAC has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
NAC has shown potential in several scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that NAC can induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to have neuroprotective effects in models of Parkinson's and Alzheimer's disease. Additionally, NAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
122186-95-2 |
|---|---|
Nom du produit |
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate |
Formule moléculaire |
C24H36ClNO4 |
Poids moléculaire |
438 g/mol |
Nom IUPAC |
nonyl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
InChI |
InChI=1S/C24H36ClNO4/c1-3-4-5-6-7-8-9-17-30-24(29)15-12-20-18-21(25)13-14-22(20)23(28)11-10-16-26-19(2)27/h13-14,18H,3-12,15-17H2,1-2H3,(H,26,27) |
Clé InChI |
FMMDYFHBIZWHQF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
SMILES canonique |
CCCCCCCCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Autres numéros CAS |
122186-95-2 |
Synonymes |
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



